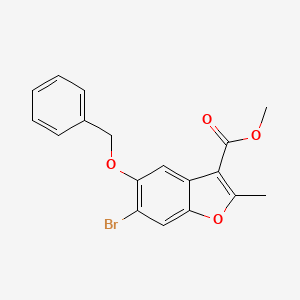

Methyl 5-(benzyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate

Description

Methyl 5-(benzyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate (molecular formula: C₁₈H₁₅BrO₄) is a halogenated benzofuran derivative characterized by a benzyloxy group at position 5, a bromine atom at position 6, and a methyl group at position 2 of the benzofuran core. Structural identifiers include SMILES: COC(=O)C1=C(OC2=CC=CC=C2)C(=C(Br)C3=C1OC(C)=C3)C and InChIKey: VXKJEBHJVULQEY-UHFFFAOYSA-N . Predicted physicochemical properties include a collision cross-section (CCS) of 181.7 Ų for the [M+H]+ ion .

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-bromo-2-methyl-5-phenylmethoxy-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrO4/c1-11-17(18(20)21-2)13-8-16(14(19)9-15(13)23-11)22-10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSYKUTAOBAOWRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC(=C(C=C2O1)Br)OCC3=CC=CC=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available 2-methylbenzofuran.

Bromination: The 6-position of the benzofuran ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

Benzyloxy Substitution: The 5-position is substituted with a benzyloxy group through a nucleophilic substitution reaction using benzyl alcohol and a base such as potassium carbonate.

Esterification: The carboxyl group is introduced at the 3-position via esterification with methanol in the presence of a strong acid like sulfuric acid.

Industrial Production Methods

Industrial production methods often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and esterification to enhance efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, forming benzaldehyde derivatives.

Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

Substitution: The bromine atom at the 6-position can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.

Major Products Formed

Oxidation: Benzaldehyde derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, Methyl 5-(benzyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further modifications, making it valuable in the development of new organic compounds.

Biology and Medicine

In biological and medical research, this compound is explored for its potential pharmacological properties. Benzofuran derivatives are known for their anti-inflammatory, antimicrobial, and anticancer activities. This specific compound is studied for its potential as a lead compound in drug discovery.

Industry

In the industrial sector, it is used in the synthesis of agrochemicals and dyes. Its ability to undergo various chemical reactions makes it a versatile building block in the production of these materials.

Mechanism of Action

The mechanism of action of Methyl 5-(benzyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate depends on its specific application. In pharmacological contexts, it may interact with enzymes or receptors, modulating their activity. The benzyloxy and bromine substituents can influence its binding affinity and specificity towards molecular targets, affecting pathways involved in inflammation, microbial growth, or cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound belongs to a broader class of substituted benzofuran-3-carboxylates. Key analogs and their distinguishing features are summarized below:

Table 1: Structural Comparison of Benzofuran Derivatives

Key Trends in Physicochemical Properties

- Lipophilicity: The target compound’s benzyloxy group contributes to moderate lipophilicity (predicted XLogP3 ~5–6, inferred from analogs ). Ethyl esters (e.g., ) exhibit slightly higher logP values than methyl esters due to alkyl chain length. Substituents like diethylaminoethoxy (Compound 5) introduce polar groups, reducing logP and enhancing water solubility .

Steric Effects :

- Bulky substituents (e.g., cinnamyloxy in ) may hinder molecular packing, affecting crystallinity. However, crystallographic data for the target compound are absent .

Biological Activity

Methyl 5-(benzyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, focusing on its antiviral and antibacterial properties, synthesis pathways, and structure-activity relationships.

Chemical Structure and Properties

The chemical formula of this compound is C18H15BrO4, with a molecular weight of approximately 373.22 g/mol. Its unique structure features a benzofuran core, a bromo substituent, and benzyloxy and carboxylate functional groups. These structural elements are critical for its biological activity.

Antiviral Properties

Research indicates that compounds structurally similar to this compound exhibit notable antiviral activity. For instance, certain benzofuran derivatives have been shown to inhibit the replication of the hepatitis C virus by targeting the NS5B polymerase enzyme. This suggests that this compound may possess similar mechanisms of action, warranting further investigation into its efficacy against various viral infections.

Synthesis Pathways

The synthesis of this compound typically involves multi-step synthetic pathways that require precise control over reaction conditions to optimize yields and purity. The general steps include:

- Formation of the Benzofuran Core : This involves cyclization reactions that form the benzofuran structure.

- Introduction of the Bromo Group : Bromination reactions are performed to introduce the bromo substituent at the desired position.

- Attachment of Benzyloxy and Carboxylate Groups : These functional groups are added through nucleophilic substitution reactions.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The following table summarizes some related compounds and their unique aspects:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 6-Bromo-2-methyl-1-benzofuran-3-carboxylic acid | Lacks methoxyethyl and benzyloxy groups | Simpler structure; potential for different biological activity |

| 5-(Benzyloxy)-6-chloro-2-methyl-1-benzofuran-3-carboxylate | Chlorine instead of bromine | May exhibit different reactivity patterns |

| 2-Methoxyethyl 6-fluoro-2-methyl-5-(benzyloxy)-1-benzofuran-3-carboxylate | Fluorine instead of bromine | Potentially enhanced bioactivity due to fluorine's electronegativity |

These structural variations highlight avenues for further research into how modifications can enhance or alter biological properties.

Case Studies and Research Findings

A focused study on related benzofuran compounds revealed their efficacy in inhibiting bacterial growth at varying concentrations. For example, certain derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 20–70 µM against resistant strains of bacteria like S. aureus and E. coli . These findings suggest that this compound could be evaluated for similar activity.

Q & A

Basic: How can the synthetic route for Methyl 5-(benzyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate be optimized for high yield and purity?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with the benzofuran core formation, followed by selective bromination and benzyloxy substitution. Key optimizations include:

- Reagent Selection : Use of Pd-catalyzed cross-coupling for benzyloxy introduction to enhance regioselectivity .

- Temperature Control : Maintaining low temperatures (−10°C to 0°C) during bromination to minimize side reactions .

- Purification : Column chromatography with gradients of ethyl acetate/hexane (10–30%) to isolate intermediates. Final recrystallization in ethanol improves purity (>95%) .

- Continuous Flow Reactors : For scalable synthesis, flow chemistry reduces reaction time and improves reproducibility .

Basic: What analytical techniques are most effective for confirming the structure of this compound?

Methodological Answer:

A combination of spectroscopic and crystallographic methods ensures structural validation:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 389.04) .

- X-ray Crystallography : SHELX software refines crystal structures, resolving ambiguities in stereochemistry. For example, the dihedral angle between benzofuran and benzyloxy groups is ~75° .

Advanced: How does the bromine substituent influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

The C6 bromine atom enhances electrophilicity, enabling diverse substitutions:

- Mechanistic Insights : Bromine’s electron-withdrawing effect activates the adjacent C5 position for SNAr reactions. For example, replacing Br with amines requires polar aprotic solvents (DMF) and elevated temperatures (80–100°C) .

- Competing Pathways : Steric hindrance from the 2-methyl group may slow substitution at C3. Kinetic studies using HPLC can quantify reaction rates .

- Halogen Exchange : Bromine can be replaced by iodine via Finkelstein conditions (NaI/acetone), useful for radiolabeling .

Advanced: What challenges arise in interpreting crystallographic data for this compound, and how can SHELX software aid in refinement?

Methodological Answer:

Challenges include twinning, disorder in the benzyloxy group, and weak diffraction due to low crystal quality. SHELX addresses these via:

- Twin Refinement : Using the TWIN/BASF commands to model overlapping lattices .

- Disorder Modeling : PART instructions split disordered moieties (e.g., benzyloxy rotamers) with occupancy refinement .

- High-Resolution Data : SHELXL refines anisotropic displacement parameters (ADPs) for heavy atoms (Br, O), improving R-factor convergence (<0.05) .

- Validation Tools : The CIF check report in SHELXPRO identifies outliers in bond lengths/angles .

Advanced: Are there conflicting reports on the biological activity of this compound, and how can researchers reconcile these differences?

Methodological Answer:

Discrepancies arise from assay conditions and substituent effects:

- Case Study : While some studies report antiviral activity (IC50 = 10 µM), others show no efficacy. This may stem from:

- Solubility Differences : Use of DMSO vs. aqueous buffers alters bioavailability .

- Substituent Variants : Analogues with Cl instead of Br show higher potency, suggesting halogen size impacts target binding .

- Validation Strategies :

- Dose-Response Curves : Repeat assays across multiple concentrations (1–100 µM) .

- Structural Analogues : Compare activity of methyl vs. ethyl esters to isolate carboxylate effects .

Advanced: What computational methods are recommended for predicting interactions with biological targets?

Methodological Answer:

- Molecular Docking : AutoDock Vina models binding to enzymes (e.g., viral proteases). The bromine’s hydrophobic surface area enhances binding affinity (ΔG = −8.2 kcal/mol) .

- QSAR Models : Correlate substituent electronegativity (e.g., Hammett σ values) with activity. Bromine’s σp (0.23) suggests moderate electron withdrawal .

- MD Simulations : GROMACS tracks ligand-protein stability; the benzyloxy group shows π-π stacking with tyrosine residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.